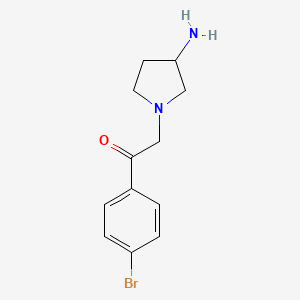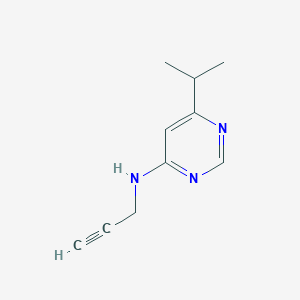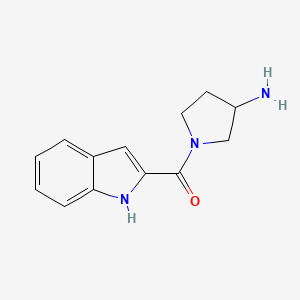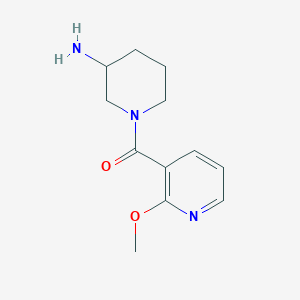
(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone
Vue d'ensemble
Description
“(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is a chemical compound with the molecular formula C12H17N3O2. It is used for pharmaceutical testing and is available for purchase from various suppliers .
Physical And Chemical Properties Analysis
The molecular weight of “(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is 235.28 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Applications De Recherche Scientifique
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridines under controlled reaction conditions. This compound serves as a pharmacophore for molecules with significant biological and therapeutic value, particularly in the development of medications with varied medicinal applications .
Creation of 3-Bromoimidazo[1,2-a]pyridines
The compound is used in the chemodivergent synthesis of 3-bromoimidazo[1,2-a]pyridines , which are obtained via one-pot tandem cyclization/bromination. These structures are versatile and can be further transformed into other skeletons, highlighting their importance in medicinal chemistry .
Pharmaceutical Testing
(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone: is available for purchase as a high-quality reference standard used in pharmaceutical testing to ensure accurate results. This underscores its role in quality control and drug development processes .
Heterocyclic Compound Synthesis
The compound is pivotal in synthesizing heterocycles containing both piperidine and pyridine rings. These heterocycles are crucial in organic chemistry, especially for synthesizing pharmaceuticals where they exhibit a range of functions, such as improving drug selectivity and solubility .
Analgesic Research
Piperidine derivatives, which are part of this compound’s structure, have been extensively studied as analgesics. The compound’s applications in this field could lead to the development of new pain-relief medications .
Anticancer Drug Development
Recent research has demonstrated the potential of piperidine derivatives as anticancer drugs acting on various important receptors. The compound’s role in synthesizing these derivatives could contribute to new cancer treatments .
Antioxidant Properties
The piperidine moiety of the compound has also been associated with antioxidant properties. This application is significant in the development of drugs aimed at mitigating oxidative stress-related diseases .
Improving Molecular Polarity
The presence of pyridine rings in the compound is known to improve molecular polarity, which is beneficial in the design of drugs with enhanced absorption and distribution properties within the human body .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-10(5-2-6-14-11)12(16)15-7-3-4-9(13)8-15/h2,5-6,9H,3-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCPVFLDUZVMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine](/img/structure/B1468425.png)
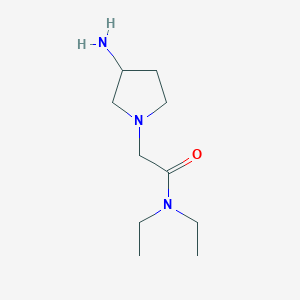


![4-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B1468431.png)


